2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate benzoyl chlorides under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.
Substitution: The major products are the substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxy and nitro groups, which contribute to its distinct chemical and biological properties . The methoxy group enhances the compound’s lipophilicity, allowing it to cross cellular membranes more easily . The nitro group, on the other hand, can be reduced to an amino group, providing additional sites for chemical modification and enhancing the compound’s versatility in drug design .
Properties
Molecular Formula |
C16H12N4O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12N4O4S/c1-24-13-8-3-2-7-12(13)14(21)17-16-19-18-15(25-16)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
InChI Key |
WVVKRVBJNAAVCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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